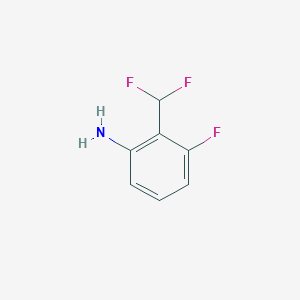

2-(Difluoromethyl)-3-fluoroaniline

Description

Significance of Fluorine in Chemical Synthesis

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in chemical synthesis. clockss.orguni.lu The substitution of hydrogen with fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity or basicity of a molecule. clockss.org These attributes have led to the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals, with a significant percentage of new drugs containing fluorine. The strong C-F bond contributes to the thermal and oxidative stability of organofluorine compounds.

Overview of Fluoroaniline (B8554772) Derivatives in Research

Fluoroaniline derivatives are a class of compounds that have garnered considerable attention in research due to their utility as versatile building blocks. sigmaaldrich.com For instance, 4-fluoroaniline (B128567) is a precursor for the synthesis of the fungicide fluoroimide (B1207414) and has been explored for creating ligands for homogeneous catalysis. sigmaaldrich.com The presence of the fluorine atom in the aniline (B41778) ring can influence the reactivity and potential biological activity of the resulting molecules. Researchers have synthesized various fluoro-substituted anilino derivatives for applications such as anticancer drugs. google.com

Rationales for Difluoromethyl Group Incorporation in Organic Molecules

The difluoromethyl (CF₂H) group is increasingly recognized for its ability to impart desirable properties to organic molecules, making it a valuable functional group in drug design and discovery. chemicalbook.com

The difluoromethyl group possesses distinct steric and electronic properties. sigmaaldrich.com The C-H bond in the CF₂H group is slightly acidic, which allows it to act as a hydrogen-bond donor. sigmaaldrich.com This is a unique characteristic among polyfluorinated motifs and can influence intermolecular interactions, thereby affecting reactivity and selectivity in chemical transformations. nih.gov The difluoromethyl radical is considered more nucleophilic than the trifluoromethyl radical, leading to different reactivity profiles. nih.gov

In molecular design, the difluoromethyl group is often employed as a bioisostere for hydroxyl, thiol, or amine groups. chemicalbook.comsigmaaldrich.com This substitution can lead to improved metabolic stability and enhanced lipophilicity, which can, in turn, improve a drug's bioavailability. chemicalbook.comchemicalbook.com The ability of the CF₂H group to act as a lipophilic hydrogen bond donor can enhance a molecule's binding affinity to biological targets. chemicalbook.comsigmaaldrich.com Consequently, the incorporation of this group is a key strategy in the development of new therapeutic agents. chemicalbook.com

While detailed research on 2-(Difluoromethyl)-3-fluoroaniline is limited, a close structural isomer, 3-(Difluoromethyl)-2-fluoroaniline , provides valuable insights into the potential properties and applications of this class of compounds. The following sections will focus on the available information for this isomer.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F3N |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

2-(difluoromethyl)-3-fluoroaniline |

InChI |

InChI=1S/C7H6F3N/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7H,11H2 |

InChI Key |

KFADUJKJKVRDJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)F)N |

Origin of Product |

United States |

Chemical Profile of 3 Difluoromethyl 2 Fluoroaniline

Structure and Properties

The structure of 3-(Difluoromethyl)-2-fluoroaniline features a benzene (B151609) ring substituted with an amino group, a fluorine atom, and a difluoromethyl group at positions 1, 2, and 3, respectively.

Table 1: Physicochemical Properties of 3-(Difluoromethyl)-2-fluoroaniline

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.13 g/mol |

| InChI Key | QTXRFVFAIHPWAI-UHFFFAOYSA-N |

| CAS Number | 1784796-42-4 |

| Predicted XlogP | 2.0 |

| Data sourced from PubChemLite and Sigma-Aldrich. uni.lusigmaaldrich.com |

Synthesis and Characterization

Specific synthesis routes for 3-(Difluoromethyl)-2-fluoroaniline are not widely published. However, general methods for the synthesis of related fluorinated anilines can provide potential pathways. For example, the synthesis of 2,3-difluoroaniline (B47769) has been achieved through processes involving the reduction of a nitro group to an amine. chemicalbook.com A plausible route for 3-(Difluoromethyl)-2-fluoroaniline could involve the reduction of a corresponding nitrobenzene (B124822) precursor, such as 1-(difluoromethyl)-2-fluoro-3-nitrobenzene.

Characterization of this compound would likely involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.

Applications in Chemical Synthesis

While specific applications for 3-(Difluoromethyl)-2-fluoroaniline are not yet extensively documented, its structure suggests its primary role would be as a specialized building block in organic synthesis, particularly in the field of medicinal chemistry.

Fluorinated building blocks are crucial in the synthesis of complex molecules with tailored properties. sigmaaldrich.comossila.com The presence of both a reactive amino group and the unique electronic properties of the difluoromethyl and fluoro substituents make 3-(Difluoromethyl)-2-fluoroaniline a potentially valuable intermediate for creating novel pharmaceuticals and agrochemicals. sigmaaldrich.com The amino group can be readily functionalized to introduce a wide range of substituents, while the fluorinated groups can enhance the biological activity and pharmacokinetic properties of the final products.

The structural motifs present in 3-(Difluoromethyl)-2-fluoroaniline are found in various bioactive compounds. For instance, 2-Fluoro-3-(trifluoromethyl)aniline serves as a building block for inhibitors with anticancer and lymphocyte-specific kinase inhibitory activities. chemicalbook.com This suggests that 3-(Difluoromethyl)-2-fluoroaniline could be a valuable precursor for the synthesis of a new generation of therapeutic agents. The combination of the fluoro and difluoromethyl groups may lead to compounds with improved potency, selectivity, and metabolic stability.

Conclusion

Reaction Conditions and Catalytic Systems

The success of these synthetic strategies hinges on carefully controlled reaction conditions and the selection of appropriate catalytic systems.

The choice of reagents and solvents is paramount. For the construction of the fluoroaniline skeleton, fluorination of 2,3-dichloronitrobenzene is carried out in a strong polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The subsequent reduction of the nitro group can be performed using iron powder in the presence of a strong acid like concentrated HCl in a solvent such as methanol (B129727). Alternatively, catalytic hydrogenation with Raney nickel in methanol is effective. google.com

In difluoromethylation reactions, the choice of solvent can significantly impact yield and side product formation. For instance, in certain photocatalytic reactions, ethyl acetate (B1210297) and α,α,α-trifluorotoluene have been found to give the highest yields, while solvents like DMF can lead to complex mixtures of fluorinated products. researchgate.net The use of HFIP as a solvent has been shown to promote hydroxydifluoromethylation of anilines. researchgate.net

Optimizing reaction parameters such as temperature, time, and concentration is crucial for maximizing yield and minimizing impurities. For example, in the fluorination of 2,3-dichloronitrobenzene, the reaction is typically heated to 170–175 °C for 8 hours. google.com The subsequent reduction of 3-chloro-2-fluoronitrobenzene is carried out at a lower temperature of 35–45 °C. google.com

In photocatalytic difluoroalkylation, reaction times can be a key variable. While some reactions proceed efficiently under visible light, others may require longer exposure. nih.govresearchgate.net Concentration of reactants also plays a role, and careful optimization is needed to prevent side reactions. The table below summarizes the optimization of reaction conditions for a generic naphthofuran synthesis, which illustrates the principles of solvent and base selection that are broadly applicable to complex organic syntheses. researchgate.net

Table 1: Optimization of Reaction Conditions for Naphthofuran Synthesis

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Et3N | Methanol | --- |

| 2 | DIPEA | Methanol | --- |

| 3 | Cs2CO3 | Methanol | Moderate |

| 4 | --- | --- | --- |

| 5 | --- | --- | --- |

| 6 | Cs2CO3 | Acetonitrile | Diminished Rate |

| 7 | Cs2CO3 | THF | Moderate |

| 8 | Cs2CO3 | Dioxane | Moderate |

| 9 | Cs2CO3 | Nonpolar Solvent | Increased |

| 10 | Cs2CO3 | Chloroform | 91 |

| 11 | Cs2CO3 | --- | --- |

| 12 | Cs2CO3 | --- | --- |

Data adapted from a study on naphthofuran synthesis, illustrating general principles of reaction optimization. researchgate.net

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages in safety, efficiency, and scalability. youtube.comyoutube.com This methodology is particularly well-suited for reactions involving hazardous reagents or intermediates, or those requiring precise control over reaction parameters.

Industrial Scale Synthesis Considerations

The industrial production of specialized aromatic compounds such as this compound is driven by the need for high-purity materials for applications in sectors like pharmaceuticals and agrochemicals. While specific industrial-scale synthesis routes for this compound are not extensively detailed in publicly available literature, process optimization strategies can be inferred from established methods for analogous fluorinated and difluoromethylated anilines. The primary goals of such optimization are to enhance cost-effectiveness, ensure high product purity, and maintain a consistent and scalable process.

The synthesis of this compound on an industrial scale would likely involve a multi-step process, with each step being a target for optimization. A plausible synthetic route would start with a readily available fluorinated nitrobenzene (B124822) precursor, followed by the introduction of the difluoromethyl group, and finally, the reduction of the nitro group to an aniline.

Catalytic Hydrogenation for Aniline Formation:

A critical step in the synthesis of anilines from their nitroaromatic precursors is the reduction of the nitro group. Catalytic hydrogenation is a widely used industrial method due to its efficiency and cleaner reaction profile compared to stoichiometric reductants. The choice of catalyst and reaction conditions is paramount for achieving high yield and purity while minimizing costs.

For the reduction of a hypothetical precursor like 1-(difluoromethyl)-2-fluoro-3-nitrobenzene, various catalytic systems could be employed. Palladium (Pd), platinum (Pt), and nickel-based catalysts are common choices. nih.govwikipedia.org For cost-effectiveness on a large scale, base metal catalysts such as iron (Fe) in the presence of an acid (e.g., HCl), known as the Béchamp reduction, present a viable, though less selective, alternative. researchgate.net

Process optimization for this step would involve:

Catalyst Selection and Loading: While noble metal catalysts like palladium on carbon (Pd/C) often provide high activity and selectivity, their cost is a significant factor. nih.gov Research into catalysts with very low palladium loading (≤0.3%) that maintain high efficiency is ongoing. nih.gov Iron-based catalysts, being significantly cheaper, are an attractive alternative for large-scale production. researchgate.net

Reaction Conditions: Industrial aniline production via nitrobenzene hydrogenation is often carried out at elevated temperatures (200–300 °C) and pressures. wikipedia.org Optimizing these parameters for this compound would be crucial to maximize conversion and minimize side reactions, thus improving purity.

Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Alcohols like methanol or ethanol (B145695) are common, and their recovery and recycling are important for cost-effectiveness.

Introduction of the Difluoromethyl Group:

The incorporation of the difluoromethyl (CF2H) group into the aromatic ring is a key challenge. Several methods have been developed, although their scalability can vary. Transition-metal-catalyzed cross-coupling reactions are among the most efficient strategies. wiley-vch.de For instance, copper-mediated difluoromethylation of aryl halides is a known method. acs.org Another approach involves photocatalytic methods, which can operate under mild conditions. nih.gov

From an industrial perspective, the cost and availability of the difluoromethylating agent, such as trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H), and the catalyst are major considerations. wiley-vch.de The optimization would focus on minimizing the required equivalents of the expensive reagent and ensuring high conversion rates to simplify downstream purification.

Purity and Purification:

High purity, often exceeding 99%, is critical for the end-use of specialty anilines in regulated industries. ontosight.ai Impurities can arise from side reactions during synthesis or from unreacted starting materials. The structural similarity of byproducts to the final product can make purification challenging.

Common industrial purification techniques for anilines include:

Distillation: Fractional distillation under reduced pressure is a standard method for separating volatile compounds with different boiling points.

Crystallization: Formation of a hydrochloride salt of the aniline can facilitate purification through crystallization, followed by neutralization to recover the free amine. researchgate.net

To ensure the final product meets stringent purity requirements, rigorous quality control measures using analytical techniques like gas chromatography (GC) and mass spectrometry (MS) are implemented throughout the manufacturing process. ontosight.ai

Interactive Data Table: Comparison of Catalytic Systems for Nitroarene Reduction

The following table summarizes various catalytic systems applicable to the reduction of nitroaromatics, a key step in the synthesis of anilines. The data is based on findings for analogous compounds and represents typical conditions and outcomes that would be considered in process optimization.

| Catalyst System | Typical Substrate | Reducing Agent | Solvent | Temperature | Yield | Key Considerations for Industrial Scale |

| Pd/C | Nitrobenzene | H₂ | Methanol/Ethanol | Room Temp. to 100°C | High | High cost of palladium, potential for catalyst leaching. nih.govresearchgate.net |

| Pt/C | Nitrobenzene | H₂ | Various | ~25°C | High | High cost, good activity under mild conditions. researchgate.net |

| Raney Nickel | Substituted Nitrobenzenes | H₂ | Methanol | Room Temp. | >95% | Pyrophoric nature requires careful handling, lower cost than noble metals. |

| Fe/HCl | Nitrobenzene | - | Water/Acid | Reflux | Good | Very low cost, but produces iron sludge waste, less selective. researchgate.net |

| Fe(OH)x/Pt | Substituted Nitroarenes | H₂ | Various | Ambient | High | High selectivity for the nitro group reduction over other functional groups. researchgate.net |

Reactivity of the Aniline Moiety

The presence of the primary amine function (-NH₂) tethered to the aromatic ring is a principal determinant of the compound's reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic character and strongly influences the reactivity of the aromatic system.

The nitrogen atom of the aniline group, with its available lone pair of electrons, readily participates in nucleophilic substitution reactions. This allows for the straightforward formation of N-C, N-S, and N-N bonds, enabling the synthesis of a wide array of derivatives.

N-Alkylation and N-Arylation: The aniline nitrogen can be alkylated or arylated through reactions with alkyl halides or activated aryl halides. These reactions typically proceed via an Sₙ2 or SₙAr mechanism, respectively.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This transformation is often used as a protective strategy for the amino group or to introduce new functional moieties.

N-Difluoromethylation: While the title compound already possesses a difluoromethyl group on the ring, the aniline nitrogen itself can be difluoromethylated. Methodologies have been developed for the N-difluoromethylation of aniline derivatives using reagents like ethyl bromodifluoroacetate, which serves as a difluorocarbene source in the presence of a base. rsc.org Such reactions are noted for their operational simplicity and tolerance of various functional groups. rsc.org

Electrophilic attack on the benzene (B151609) ring is heavily influenced by the three existing substituents: the amino (-NH₂), difluoromethyl (-CF₂H), and fluoro (-F) groups. Their combined electronic and steric effects direct incoming electrophiles to specific positions.

Directing Effects:

Amino Group (-NH₂): As a powerful activating group, the amino function directs incoming electrophiles to the ortho and para positions (C6 and C4) via a strong resonance effect.

Fluoro Group (-F): The fluorine at C3 is a deactivating group due to its strong inductive effect but is also ortho, para-directing because of its resonance effect. It directs towards C2 and C4.

Difluoromethyl Group (-CF₂H): This group is strongly electron-withdrawing and acts as a deactivating, meta-directing substituent. mdpi.comlibretexts.org

The dominant influence is the strongly activating amino group, making positions C4 (para) and C6 (ortho) the most probable sites for electrophilic attack. However, the C6 position is sterically hindered by the adjacent difluoromethyl group, and the C4 position is somewhat hindered by the fluorine at C3. Therefore, a mixture of products is possible, with substitution at C4 often being favored.

Halogenation: The halogenation of fluoroanilines can be highly regioselective. For instance, processes for the bromination of 2-fluoroaniline (B146934) have been developed to selectively yield 4-bromo-2-fluoroaniline. google.com By analogy, the bromination of this compound is expected to primarily yield 4-bromo-2-(difluoromethyl)-3-fluoroaniline.

Nitration: Nitration of fluoroaniline derivatives typically occurs at positions activated by the amino group. google.comgoogle.com For this compound, nitration using reagents like nitric acid in sulfuric acid would likely result in the introduction of a nitro group at the C4 or C6 position, subject to steric constraints and reaction conditions. google.comrsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -NH₂ | Relation to -F | Relation to -CF₂H | Predicted Reactivity |

| C4 | para | ortho | meta | Highly favored due to strong activation from -NH₂. |

| C5 | meta | meta | para | Disfavored due to meta-position relative to the activating -NH₂ group. |

| C6 | ortho | ortho | ortho | Favored electronically but potentially hindered sterically by adjacent groups. |

Reactivity of the Difluoromethyl Group

The -CF₂H group is not merely a passive substituent; its unique electronic properties and the reactivity of its C-H and C-F bonds allow for specific chemical transformations and intermolecular interactions.

The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor". nih.govh1.cojst.go.jp The strong polarization of the C-H bond, caused by the two highly electronegative fluorine atoms, imparts significant acidity to the hydrogen atom, allowing it to participate in hydrogen bonding. beilstein-journals.org

This property allows the -CF₂H group to act as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups, while increasing lipophilicity. h1.comdpi.com The hydrogen bond donating ability of the -CF₂H group is weaker than that of an -OH group but has been found to be comparable to that of aniline and thiophenol. nih.govh1.corsc.org This interaction can be crucial in the binding of molecules to biological targets like enzymes. bohrium.com

Table 2: Comparative Hydrogen Bond Acidity (A) of Functional Groups

| Functional Group | Compound Example | Hydrogen Bond Acidity (A) |

| -CF₂H | ArOCF₂H / ArSCF₂H | ~0.10 - 0.126 |

| -SH | Thiophenol | ~0.12 |

| -NH₂ | Aniline | ~0.07 |

| -CH₃ | Toluene | < 0.01 |

| Data sourced from studies measuring Abraham's solute hydrogen bond acidity parameter (A). nih.govh1.corsc.org |

Influence of the Difluoromethyl Group on Aromatic Ring Reactivity

While generally stable, the C-F and C-H bonds of the difluoromethyl group can be selectively cleaved or modified under specific reaction conditions, opening pathways to further functionalization.

C-F Bond Activation: Methods involving transition metals or frustrated Lewis pairs can achieve selective C-F bond activation. nih.govrsc.org This allows for transformations such as the formal substitution of a fluorine atom, for instance, in radiofluorination procedures where a fluorine-19 is replaced with a fluorine-18 (B77423) isotope. nih.gov Light-driven photocatalysis has also been merged with C-F bond activation to convert trifluoromethylarenes into difluoromethyl derivatives. researchgate.net

Deprotonation and Nucleophilic Reactivity: In a reversal of its usual role, the -CF₂H group can be deprotonated using a combination of a strong base and a Lewis acid. acs.org This generates a powerful nucleophilic ArCF₂⁻ synthon, which can react with a wide range of electrophiles to form new carbon-carbon bonds, a previously underexplored strategy for molecular assembly. acs.org

Radical Generation: Under photoredox catalysis, reagents containing a difluoromethylsulfonyl group can undergo selective cleavage of the C-S bond to generate a difluoromethyl radical (•CF₂H). researchgate.netsioc.ac.cn This radical can then be used in various addition reactions, for example, with alkenes. researchgate.net

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom attached to the aromatic ring of this compound plays a crucial role in determining the molecule's reactivity, particularly in substitution reactions. Its influence is twofold, affecting both electrophilic and nucleophilic aromatic substitutions through a combination of inductive and resonance effects.

Directing Effects in Electrophilic Aromatic Substitution

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. It donates electron density to the aromatic ring through a strong +M (mesomeric or resonance) effect, which significantly outweighs its -I (inductive) effect. This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles, particularly at the positions ortho and para to it. youtube.com

Difluoromethyl Group (-CHF₂): The difluoromethyl group is an electron-withdrawing group (EWG) due to the high electronegativity of the two fluorine atoms. This makes it a deactivating group and a meta-director. wikipedia.org It pulls electron density from the ring, making it less reactive towards electrophiles.

The combined effect of these three groups on this compound results in a complex substitution pattern. The powerful activating and ortho, para-directing effect of the amino group is the dominant influence. The fluoro group also directs ortho and para. The deactivating meta-directing difluoromethyl group will have a lesser influence compared to the amino group. The positions ortho and para to the strongly activating amino group (positions 4, 6, and the carbon bearing the -CHF₂ group) are the most activated. However, steric hindrance from the adjacent difluoromethyl group may disfavor substitution at position 2 (relative to the amino group). Therefore, electrophilic substitution is most likely to occur at the para position (position 6) and the other ortho position (position 4) relative to the amino group.

Table 1: Summary of Substituent Directing Effects

| Substituent Group | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | Electron-Donating (EDG) | Activating | ortho, para |

| -F (Fluoro) | Electron-Withdrawing (EWG) | Deactivating | ortho, para |

| -CHF₂ (Difluoromethyl) | Electron-Withdrawing (EWG) | Deactivating | meta |

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a potential reaction pathway for aryl halides, especially when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this mechanism, the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. youtube.com

For this compound, the fluorine atom at position 3 could potentially act as a leaving group. The viability of an SₙAr reaction depends on the electronic stabilization of the intermediate Meisenheimer complex. The difluoromethyl group at the ortho position (position 2) is electron-withdrawing and would help to stabilize the negative charge that develops in the ring during the intermediate stage. However, the amino group at position 1 is strongly electron-donating, which would destabilize the negatively charged intermediate, making the SₙAr reaction less favorable.

While fluorine is a very poor leaving group in Sₙ1 and Sₙ2 reactions, in SₙAr reactions, its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. The leaving group ability in SₙAr often follows the order F > Cl > Br > I, because the first step (nucleophilic attack) is rate-determining, not the departure of the halide. youtube.comrsc.org

Given the presence of the deactivating electron-donating amino group, a direct SₙAr reaction to replace the fluorine atom is unlikely under standard conditions. However, modification of the amino group, for instance by converting it into a diazonium salt, could dramatically change the electronic properties of the ring and open up pathways for nucleophilic substitution.

General Reaction Types

The functional groups of this compound allow for a variety of general chemical transformations.

Oxidation Reactions (e.g., to quinone derivatives)

Anilines, particularly those with unsubstituted para positions, can be susceptible to oxidation. Strong oxidizing agents can transform anilines into a variety of products, including quinones. The presence of the electron-donating amino group makes the aromatic ring electron-rich and thus prone to oxidation. While specific studies on the oxidation of this compound are not prevalent, the general reactivity of anilines suggests that under appropriate oxidizing conditions, it could potentially be converted to a quinone-like derivative, though the reaction may be complex due to the presence of other substituents.

Reduction Reactions (e.g., to corresponding amines)

The primary functional groups on this compound (amine and fluoro-substituted aryl ring) are generally stable to common reducing agents. The difluoromethyl group is also resistant to reduction. Therefore, significant reduction reactions of the core molecule are not typically expected unless very harsh conditions are employed. If the aniline were to be modified, for example, by diazotization and subsequent substitution to introduce a nitro group, this new group could be readily reduced back to an amine.

Substitution Reactions Involving Other Functional Groups

The primary amino group is the most reactive site for many substitution reactions. It can undergo a wide range of transformations common to primary arylamines, including:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This is often used as a protecting group strategy in multi-step syntheses.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This is a highly versatile intermediate that can be subsequently replaced by a wide variety of nucleophiles (e.g., -H, -OH, -CN, -X) in Sandmeyer or related reactions. This provides an indirect route to a wide array of substituted difluoromethyl-fluorobenzene derivatives.

Coupling Reactions for Complex Structure Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The aniline moiety and the carbon-halogen (or triflate) bond are the typical reactive sites for palladium-catalyzed cross-coupling reactions. In the case of this compound, the aniline nitrogen and the carbon-fluorine bond are potential participants.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, coupling an organoboron species with an organohalide. For a derivative like this compound, the C-F bond could theoretically participate in a Suzuki-Miyaura coupling, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. More commonly, the aniline itself would first be converted to a more reactive species, such as a diazonium salt or an aryl halide/triflate, to facilitate the coupling.

For instance, diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a halide (Br, Cl) at the 3-position, which would then readily undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters. The general scheme for such a hypothetical reaction is presented below.

Hypothetical Suzuki-Miyaura Coupling Pathway:

Step 1: Diazotization and Halogenation

This compound → 2-(Difluoromethyl)-3-fluoro-benzenediazonium salt → 1-Bromo-2-(difluoromethyl)-3-fluorobenzene

Step 2: Suzuki-Miyaura Coupling

1-Bromo-2-(difluoromethyl)-3-fluorobenzene + Arylboronic acid → 2-(Difluoromethyl)-3-fluoro-1,1'-biphenyl derivative

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In the context of this compound, the molecule could act as the amine coupling partner. It could be reacted with various aryl or heteroaryl halides or triflates to generate more complex diarylamines. The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. The electron-withdrawing nature of the substituents on the aniline ring might affect its nucleophilicity and thus the reaction conditions required.

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

| Aryl Halide/Triflate Partner | Catalyst System (Example) | Product Class |

| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | N-(4-methylphenyl)-2-(difluoromethyl)-3-fluoroaniline |

| 1-Chloro-3-nitrobenzene | Pd(OAc)₂ / SPhos | N-(3-nitrophenyl)-2-(difluoromethyl)-3-fluoroaniline |

| 2-Bromopyridine | [Pd(cinnamyl)Cl]₂ / RuPhos | N-(pyridin-2-yl)-2-(difluoromethyl)-3-fluoroaniline |

Radical Cyclization Pathways

Radical reactions offer unique pathways for the synthesis of heterocyclic structures. For a molecule like this compound, radical cyclization could be initiated by forming a radical on the aniline nitrogen or at one of the aromatic carbon positions. A common strategy involves the introduction of a side chain containing a double or triple bond, which can then undergo intramolecular cyclization.

For example, if the aniline nitrogen were acylated with a moiety containing an alkene, a subsequent radical-initiated cyclization could lead to the formation of a nitrogen-containing heterocycle. The difluoromethyl group would be expected to influence the regioselectivity of such a cyclization due to its steric and electronic properties.

Hypothetical Radical Cyclization Pathway:

Step 1: N-Alkylation or N-Acylation

This compound + Allyl bromide → N-allyl-2-(difluoromethyl)-3-fluoroaniline

Step 2: Radical-Initiated Cyclization

N-allyl-2-(difluoromethyl)-3-fluoroaniline + Radical initiator (e.g., AIBN) → Substituted dihydroquinoline derivative

The specific conditions and outcomes of these reactions would require experimental investigation, as the interplay of the electronic effects of the fluorine and difluoromethyl groups, along with steric considerations, would significantly impact the reactivity and selectivity of each transformation.

Derivatives and Analogues of 2 Difluoromethyl 3 Fluoroaniline

Structural Modifications and Functionalization

The chemical reactivity of 2-(difluoromethyl)-3-fluoroaniline allows for a range of structural modifications. These functionalization strategies are key to creating a diverse library of related compounds with unique characteristics.

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the positions of new substituents directed by the existing amine and difluoromethyl groups. Furthermore, modern synthetic methods, such as C-H activation, offer pathways to introduce new functional groups with high regioselectivity. vjst.vn For instance, methods developed for the direct C-H difluoromethylation of pyridine (B92270) rings could be adapted to further functionalize the aniline (B41778) ring. vjst.vnnih.gov The development of such strategies is crucial for accessing previously untapped chemical space. vjst.vn

Recent research has highlighted photocatalytic methods for the difluoroalkylation of anilines, which could be applied to the aromatic ring of the title compound. acs.orgnih.gov These methods often employ an organic photocatalyst like Eosin Y under mild, visible-light conditions to generate a difluoroalkyl radical that can then react with the aniline derivative. acs.orgnih.gov An alternative, photocatalyst-free approach involves the formation of an electron donor-acceptor (EDA) complex between an aniline and a reagent like ethyl difluoroiodoacetate, which upon photoexcitation, leads to the formation of difluoroalkylated arenes. nih.gov

The primary amine group of this compound is a key site for chemical modification. Standard organic transformations can be employed to introduce a wide variety of functional groups at the nitrogen atom. These modifications include N-alkylation, N-acylation, and the formation of sulfonamides. Such derivatization can significantly alter the electronic properties and steric environment of the molecule. For example, the synthesis of fluorinated quinoline (B57606) analogs often begins with a substituted aniline, highlighting the role of the amine group as a reactive handle for building more complex heterocyclic systems. nih.gov The amine can also be converted to other nitrogen-containing functional groups, expanding the range of accessible derivatives.

The difluoromethyl (CF2H) group is a critical feature of the molecule, often serving as a bioisostere for hydroxyl, thiol, or amine groups. nih.govacs.org While the direct modification of the C-F bonds within the difluoromethyl group is challenging, advanced synthetic strategies are emerging. One such approach is defluorinative functionalization, where a trifluoromethyl group can be converted into a difluoromethyl motif. nih.gov This strategy tames the highly reactive difluoromethyl anion intermediate by using flow microreactor systems, allowing for its reaction with various electrophiles. nih.gov This opens up possibilities for converting the difluoromethyl group into other functional moieties. The acidic nature of the proton on the difluoromethyl group may also allow for specific deprotonation and subsequent reaction, providing another avenue for elaboration. nih.gov

Synthesis of Related Fluorinated Aniline Compounds

The synthetic methodologies used to prepare this compound can be extended to create a broader family of related fluorinated aniline compounds. These compounds are valuable as intermediates in the synthesis of complex molecules, particularly heterocyclic structures.

Fluorinated anilines are pivotal starting materials for constructing polyfluoromethylated heterocycles. For example, 2-fluoro-3-trifluoromethylthiophenes can be synthesized and subsequently undergo nucleophilic substitution at the C-2 position, where the fluorine atom is readily displaced. clockss.org This allows for the introduction of various side chains, including amino groups derived from secondary amines, to produce compounds like 2-Amino-5-phenyl-3-trifluoromethylthiophene. clockss.org This general strategy highlights how fluorinated anilines or their precursors can be incorporated into five-membered heterocyclic systems.

A significant application of fluorinated anilines is in the synthesis of fluorinated quinoline derivatives. nih.govresearchgate.net The Combes quinoline synthesis, for instance, can be adapted to use fluorinated anilines as one of the key reactants. In a typical synthesis, a fluorinated aniline, such as 2-fluoroaniline (B146934), is reacted with a β-dicarbonyl compound like ethyl 2-methylacetoacetate (B1246266) in the presence of a condensing agent such as polyphosphoric acid. nih.gov This reaction constructs the core quinoline ring system. The resulting hydroxyquinoline intermediate can then be further functionalized, for example, through esterification with various substituted benzoic acids, to yield a library of fluorinated quinoline analogs. nih.gov The development of direct difluoromethylation reactions for the quinoline ring further expands the toolkit for creating these complex fluorinated heterocycles. vjst.vn

Utility as a Chemical Building Block

The reactivity of this compound is primarily centered around the nucleophilic character of the amino group and the potential for substitution reactions on the aromatic ring. This dual reactivity makes it a versatile intermediate for the synthesis of a variety of more complex structures.

In the Synthesis of Complex Organic Architectures

While specific, publicly available examples of the use of this compound in the synthesis of highly complex, multi-cyclic natural products or their analogues are not extensively documented in mainstream chemical literature, its potential is evident from the synthesis of related fluorinated anilines. For instance, the structurally similar 2,3-difluoroaniline (B47769) has been utilized in the synthesis of complex heterocyclic structures, such as substituted pyridines. In one documented synthesis, 2,3-difluoroaniline is reacted with 2-fluoronicotinic acid to form an amide intermediate, which is then further elaborated. This highlights the utility of the aniline moiety in forming new carbon-nitrogen bonds, a fundamental transformation in the assembly of complex organic frameworks. The presence of the difluoromethyl group in this compound would be expected to influence the reactivity and properties of the resulting complex molecules.

The development of novel synthetic methodologies, such as visible-light-driven difluoroalkylation of anilines, further expands the toolkit for incorporating difluoromethylated aniline scaffolds into larger molecules. wordpress.com These methods offer mild and efficient ways to create C-C bonds, paving the way for the construction of diverse and intricate molecular architectures from precursors like this compound.

As an Intermediate in Agrochemical Synthesis

The application of fluorinated compounds is particularly prominent in the agrochemical industry, where the introduction of fluorine can lead to enhanced efficacy, selectivity, and metabolic stability of pesticides. While a direct, commercialized agrochemical explicitly naming this compound as a starting intermediate is not readily found in public domain literature, the synthesis of numerous modern agrochemicals relies on aniline derivatives with similar substitution patterns.

For example, various patented processes for the synthesis of herbicides and fungicides utilize fluorinated and difluoromethylated phenylamines and pyridines. These intermediates undergo reactions such as acylation, etherification, and cyclization to form the final active ingredients. The difluoromethyl group is a key feature in several successful agrochemicals, and its presence in a versatile building block like this compound makes it a highly attractive starting material for the discovery of new crop protection agents.

Research in the synthesis of trifluoromethylpyridines, which are key structural motifs in many active agrochemical ingredients, often starts from substituted anilines. The synthetic routes to these pyridines can involve multi-step sequences where the aniline precursor is a critical component. Given the structural similarities, it is plausible that this compound could serve as a valuable precursor in analogous synthetic strategies aimed at producing novel difluoromethylated agrochemicals.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-(difluoromethyl)-3-fluoroaniline. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) allows for a multi-faceted and detailed investigation of the molecule's structure.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the proton of the difluoromethyl (-CHF₂) group.

The aromatic region would typically display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom on the ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the amino, fluoro, and difluoromethyl substituents.

The amine protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

A key feature in the ¹H NMR spectrum would be the signal for the proton of the difluoromethyl group. This proton would appear as a triplet due to coupling with the two equivalent fluorine atoms of the -CHF₂ group (a triplet of doublets if coupling to the aromatic fluorine is resolved).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | - |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -CHF₂ | 6.5 - 7.0 | t | ²JHF ≈ 50-60 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached fluorine atoms due to their high electronegativity and through-bond coupling.

The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to the one-bond carbon-fluorine coupling (¹JCF). The aromatic carbons will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) depending on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-NH₂ | 140 - 150 | d, ²JCF |

| C-F | 155 - 165 | d, ¹JCF |

| C-CHF₂ | 120 - 130 | d, ²JCF and t, ²JCF |

| Aromatic C-H | 110 - 130 | d or dd |

| -CHF₂ | 110 - 120 | t, ¹JCF ≈ 230-250 |

Note: Predicted values are based on typical ranges for similar fluorinated aromatic compounds.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. rsc.orgnih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the aromatic fluorine and one for the two equivalent fluorine atoms of the difluoromethyl group.

The aromatic fluorine signal will be influenced by coupling to nearby protons. The difluoromethyl fluorine signal is expected to appear as a doublet due to coupling with the proton of the -CHF₂ group (²JHF). Further coupling to the aromatic fluorine may also be observed.

¹⁹F NMR can be a powerful tool for mechanistic studies. nih.gov The sensitivity of fluorine chemical shifts to the local electronic environment allows for the detection of subtle changes, such as those occurring during a chemical reaction. For instance, if this compound were to participate in a reaction involving radical intermediates, the fluorine nuclei could act as reporters, with changes in their chemical shifts or line broadening providing evidence for the formation of transient species.

The fluorine atom, particularly the one attached to the aromatic ring, can participate in hydrogen bonding. The chemical shift of this fluorine is sensitive to its hydrogen-bonding environment. By performing ¹⁹F NMR experiments in different solvents with varying hydrogen-bond-donating abilities, it is possible to quantify the hydrogen bond acidity of the N-H protons in the molecule. This is based on the principle that the formation of a hydrogen bond to the fluorine atom will cause a downfield shift in its resonance frequency. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-F | -110 to -130 | m | - |

| -CHF₂ | -110 to -125 | d | ²JFH ≈ 50-60 |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical ranges for similar compounds.

<sup>19</sup>F NMR for Fluorine Environments and Coupling Patterns

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. For this compound (C₇H₆F₃N), the predicted monoisotopic mass is approximately 161.0452 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 161.

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for anilines include the loss of the amino group or parts of the aromatic ring. For this specific compound, the loss of HF or the CHF₂ group could also be expected, leading to fragment ions that can help to confirm the structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecular ion and its fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 161.0452 | Molecular Ion |

| [M-H]⁺ | 160.0374 | Loss of a hydrogen atom |

| [M-F]⁺ | 142.0481 | Loss of a fluorine atom |

| [M-CHF₂]⁺ | 110.0396 | Loss of the difluoromethyl group |

Note: These are predicted m/z values for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of a chemical compound by providing its exact mass with high precision. This allows for the determination of the elemental composition of the molecule. For this compound (C₇H₆F₃N), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass to within a few parts per million (ppm), confirming the molecular formula and providing a high degree of confidence in the compound's identity. However, no published experimental HRMS data for this compound is currently available.

UHPLC-Q-Orbitrap Mass Spectrometry for Purity and Structural Confirmation

Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap MS) is a powerful analytical tool for assessing the purity of a compound and further confirming its structure. The UHPLC component separates the target compound from any impurities, and the high-resolution, high-accuracy Orbitrap mass analyzer provides detailed mass information. Fragmentation analysis (MS/MS) within the Q-Orbitrap can elucidate the structure of the parent molecule by breaking it down into smaller, identifiable fragments. This technique would be invaluable for characterizing this compound, but no studies utilizing this method for this specific compound have been reported in the available literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a standard method for obtaining an infrared spectrum. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic ring, the C-F stretches of the fluoro and difluoromethyl groups, and C=C stretching of the benzene (B151609) ring. A detailed analysis of an experimental FTIR spectrum would provide significant structural information. Unfortunately, no such spectrum for this compound is publicly available.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique often used with FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. An ATR-IR spectrum of this compound would be expected to show similar characteristic peaks to a standard transmission FTIR spectrum. This rapid and convenient technique is widely used for routine sample identification. No ATR-IR data for the title compound has been found.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy utilizes a different region of the infrared spectrum (typically 800 to 2500 nm) and provides information on overtone and combination bands of fundamental vibrations. While often used for quantitative analysis and process monitoring, it can also provide structural information. There is no indication in the scientific literature of NIR spectroscopy being applied to the characterization of this compound.

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy measures the infrared spectrum of a compound in the gaseous state. This can provide a "purer" spectrum free from intermolecular interactions that occur in the condensed phase. For a volatile compound, this technique can offer fine structural details. As with the other spectroscopic methods, no vapor phase IR spectrum for this compound has been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The study of how molecules interact with ultraviolet and visible light is the focus of UV-Vis spectroscopy. This analytical technique provides valuable insights into the electronic structure of a compound. When a molecule is exposed to light in the UV-Vis range, its electrons can be promoted from a lower energy state (ground state) to a higher energy state (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

Analysis of Electronic Transitions and Absorption Spectra

The absorption bands observed in the UV-Vis spectra of aniline (B41778) and its derivatives are typically attributed to π → π* transitions within the aromatic ring. The presence of substituents can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

In the case of this compound, the amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, which generally leads to a bathochromic shift. The fluorine atom and the difluoromethyl group are expected to have a more complex influence due to their inductive and potential hyperconjugative effects.

Without experimental data, a precise quantitative analysis of the absorption spectrum for this compound cannot be provided. However, based on the behavior of structurally similar compounds, one would anticipate absorption bands in the ultraviolet region, characteristic of substituted benzenes.

Table of Anticipated Electronic Transitions

| Transition Type | Expected Wavelength Region (nm) | Chromophore |

| π → π | 200-300 | Substituted Benzene Ring |

| n → π | >300 | C-N (Amino Group) |

Quantum Chemical Methods

Density Functional Theory (DFT) Calculations

No specific DFT calculations for this compound have been reported in the literature. Such studies would typically involve the selection of appropriate functionals and basis sets to calculate properties like optimized geometry, electronic energies, and molecular orbitals.

Ab Initio Approaches

There is no available research detailing the application of ab initio methods, such as Hartree-Fock or Møller-Plesset perturbation theory, to this compound. These higher-level calculations could provide more accurate predictions of its electronic structure and properties.

Molecular Modeling and Simulation

Prediction of Molecular Structures and Geometries

While the general structure is known, precise bond lengths, bond angles, and dihedral angles for this compound, as predicted by computational modeling, are not available in published research.

Elucidation of Reaction Mechanisms

Theoretical studies to elucidate the mechanisms of reactions involving this compound have not been found. Such research would be valuable for understanding its reactivity and potential synthetic applications.

Conformational Analysis (e.g., Intramolecular Hydrogen Bonding)

A detailed conformational analysis of this compound, including an investigation of potential intramolecular hydrogen bonding between the amino group and the fluorine atoms, has not been documented. This type of analysis would be crucial for understanding its three-dimensional structure and its interactions with other molecules.

Further research is required to computationally characterize this compound and provide the detailed theoretical insights that have been beneficial in the study of related compounds.

Future Directions in Research

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 2-(difluoromethyl)-3-fluoroaniline is a primary area of future research. While traditional methods for the introduction of difluoromethyl groups often rely on harsh reagents and multi-step sequences, contemporary research is focused on more sustainable and atom-economical approaches.

Photocatalytic Difluoromethylation: A promising avenue lies in the application of visible-light photocatalysis. mdpi.comnih.gov This technique allows for the generation of difluoromethyl radicals under mild conditions, which can then be coupled with a suitable aniline (B41778) precursor. acs.orgnih.gov Future research will likely focus on optimizing photocatalytic systems specifically for the regioselective difluoromethylation of 3-fluoroaniline (B1664137) to yield the desired 2-(difluoromethyl) isomer. This includes the development of novel organic and inorganic photocatalysts with tailored redox potentials and the exploration of flow chemistry setups for improved scalability and safety. acs.org

Direct C-H Functionalization: Another key area is the direct C-H difluoromethylation of 3-fluoroaniline. This approach avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Recent advancements in transition-metal-catalyzed and photoredox-catalyzed C-H functionalization offer a fertile ground for developing a regioselective method to install the difluoromethyl group at the C2 position of the aniline ring. nih.gov

Sustainable Reagents: The use of sustainable and readily available difluoromethylating agents is also a critical aspect. Reagents like zinc(II) bis(difluoromethanesulfinate) (DFMS) and others derived from difluoroacetic acid are gaining traction as milder and more practical alternatives to traditional sources. acs.org The exploration of novel, bench-stable reagents for difluoromethylation will be instrumental in making the synthesis of this compound more accessible and environmentally friendly.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Photocatalytic Difluoromethylation | Mild reaction conditions, high functional group tolerance | Catalyst design, regioselectivity control, flow chemistry |

| Direct C-H Functionalization | Atom economy, reduced synthetic steps | Catalyst development, optimization of regioselectivity |

| Sustainable Reagents | Reduced toxicity, improved handling | Development of novel, stable difluoromethylating agents |

Exploration of Undiscovered Reactivity Pathways

The unique electronic interplay between the electron-donating amino group, the electron-withdrawing difluoromethyl group, and the fluorine atom in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to unlock these novel transformation pathways.

Ortho-Lithiation and Functionalization: The fluorine atom at the 3-position may direct ortho-lithiation to the C4 position, opening up avenues for the introduction of a wide range of electrophiles. This could lead to the synthesis of novel tetrasubstituted aniline derivatives with potential applications in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNA_r): While the aniline ring is generally electron-rich, the combined electron-withdrawing effect of the difluoromethyl and fluoro groups could render the ring susceptible to nucleophilic aromatic substitution under specific conditions. Investigating the reactivity of this compound with various nucleophiles could unveil new synthetic transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The amino group can be a versatile handle for directing cross-coupling reactions. Future work could explore the use of this compound in novel C-N and C-C bond-forming reactions, catalyzed by transition metals like palladium, copper, or nickel. This could enable the construction of complex molecular architectures based on the this compound scaffold.

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and biological activity. The application of advanced analytical techniques will be pivotal in this endeavor.

Multinuclear and Multidimensional NMR Spectroscopy: Given the presence of both fluorine and hydrogen nuclei in the difluoromethyl group, as well as the fluorine atom on the aromatic ring, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable. numberanalytics.comnumberanalytics.com 19F NMR spectroscopy, including two-dimensional 1H-19F and 13C-19F correlation experiments (HETCOR), will be essential for unambiguously assigning the chemical shifts and determining the through-space and through-bond coupling constants. nih.govrsc.orgresearchgate.net These parameters provide valuable insights into the molecule's conformation and electronic structure.

Mass Spectrometry and Fragmentation Analysis: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its derivatives. nih.govnist.gov Tandem mass spectrometry (MS/MS) experiments can provide detailed information about the fragmentation patterns of the molecule, which can be used for structural elucidation and for differentiating it from its isomers. researchgate.netufz.de The fragmentation behavior of fluorinated anilines can be complex, and a detailed study would contribute to a better understanding of the stability of the difluoromethyl-substituted aromatic cation.

Computational Modeling and Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be employed to predict the NMR chemical shifts, coupling constants, and vibrational frequencies of this compound. nih.gov These theoretical predictions, when compared with experimental data, can provide a deeper understanding of the molecule's structure and electronic properties. Predicted collision cross-section (CCS) values can also be calculated and compared with ion mobility mass spectrometry data for enhanced structural confirmation. uni.lu

| Characterization Technique | Information Gained | Future Research Application |

| Advanced NMR Spectroscopy | Structural elucidation, conformational analysis, electronic properties | Unambiguous characterization of novel derivatives |

| Mass Spectrometry | Molecular formula confirmation, fragmentation pathways | Isomer differentiation, impurity profiling |

| Computational Modeling | Prediction of spectroscopic data, electronic structure | Guiding experimental design, understanding reactivity |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical synthesis is planned and executed. arxiv.orgnih.gov For a target molecule like this compound, these computational tools can significantly accelerate the discovery of optimal synthetic routes.

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and reagents) for a given transformation. beilstein-journals.orgnih.govsemanticscholar.orgchemrxiv.org By inputting the desired synthesis step for this compound, these models can suggest a set of conditions with a high probability of success, thereby reducing the number of experiments required for optimization.

Predictive Reactivity: ML models can also be developed to predict the reactivity of this compound in various chemical reactions. By learning from the properties of similar molecules, these models could identify promising, yet unexplored, reaction pathways, thus guiding the experimental efforts of synthetic chemists.

The integration of AI and ML into the research workflow for this compound will not only accelerate the pace of discovery but also foster a more data-driven and predictive approach to chemical synthesis. chemical.ai

Q & A

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)-3-fluoroaniline, and how do solvent choices impact yield?

The synthesis of this compound typically involves fluorination of aniline precursors. Metal-mediated fluorination using catalysts like copper or palladium can introduce fluorine atoms selectively, while difluoromethyl groups may be added via nucleophilic substitution with reagents such as ClCF₂H or BrCF₂H under basic conditions . Solvent selection significantly affects reaction efficiency: polar aprotic solvents like DMF or NMP enhance nucleophilicity and stabilize intermediates, achieving isolated yields >80% in scaled reactions . For purification, chromatography with silica gel or distillation under reduced pressure is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Identifies fluorine environments and confirms substituent positions (e.g., difluoromethyl vs. trifluoromethyl groups) .

- X-ray crystallography : Resolves steric effects of the difluoromethyl group and aromatic ring planarity .

- GC-MS/HPLC : Monitors purity and detects byproducts like dehalogenated intermediates . Comparative analysis with structurally similar compounds (e.g., 3,5-difluoroaniline) helps validate spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for fluorinated anilines in agrochemical applications?

Contradictions in SAR often arise from electronic vs. steric effects of fluorine substituents. For example:

- Electronic effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than -CF₃ but enhances bioavailability by lowering pKa of adjacent amines .

- Steric effects : Ortho-fluorine substituents may hinder binding to target enzymes (e.g., succinate dehydrogenase inhibitors in fungicides) .

To resolve discrepancies, combine in vitro enzyme assays with molecular docking simulations to differentiate electronic contributions from steric hindrance .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can model:

- C-F bond activation : Assess the energy barrier for defluorination during palladium-catalyzed couplings .

- Solvent interactions : Predict solvation effects on transition states using implicit solvent models (e.g., SMD) .

Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to refine computational parameters .

Q. How does the position of fluorine substituents influence the metabolic stability of fluorinated anilines?

Fluorine at the meta position (C3) reduces oxidative metabolism by cytochrome P450 enzymes compared to para (C4) due to steric shielding of reactive sites. For this compound:

- In vitro microsomal assays : Measure half-life (t₁/₂) in liver microsomes; compare with analogs like 4-fluoro-2-methylaniline .

- Isotope labeling : Use ¹⁸F or ¹⁹F tracers to track metabolic pathways via PET or NMR .

Methodological Considerations

Q. What strategies mitigate batch-to-batch variability in scaling up this compound synthesis?

Q. How can researchers validate the environmental stability of fluorinated aniline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.